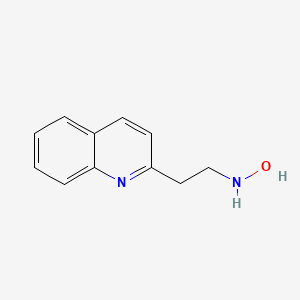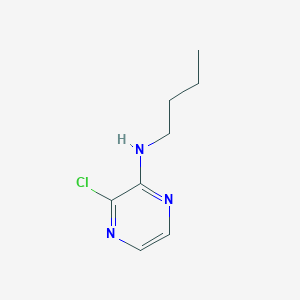
N-butyl-3-chloropyrazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-3-chloropyrazin-2-amine: is an organic compound belonging to the class of aminopyrazines. These compounds are characterized by an amino group attached to a pyrazine ring. The presence of a butyl group and a chlorine atom on the pyrazine ring makes this compound unique and potentially useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-3-chloropyrazin-2-amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction. This method typically involves the coupling of a boronic acid derivative with a halogenated pyrazine compound under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions: N-butyl-3-chloropyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrazines, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, such as pyrazine N-oxides or reduced amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-butyl-3-chloropyrazin-2-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacological agent. It has shown promise in the development of inhibitors for specific enzymes and receptors, such as protein tyrosine phosphatases, which are involved in various cellular processes .
Industry: The compound is used in the production of agrochemicals and other industrial chemicals. Its reactivity and stability make it suitable for various applications, including the synthesis of dyes and pigments .
Wirkmechanismus
The mechanism of action of N-butyl-3-chloropyrazin-2-amine involves its interaction with specific molecular targets. For example, it can inhibit the activity of protein tyrosine phosphatases by binding to their active sites. This inhibition can affect cellular signaling pathways, leading to changes in cell proliferation, migration, and metabolism .
Vergleich Mit ähnlichen Verbindungen
2-Amino-6-chloropyrazine: Another aminopyrazine with similar reactivity but different substitution patterns.
3-Chloropyrazin-2-amine: A closely related compound with a similar structure but lacking the butyl group.
Uniqueness: N-butyl-3-chloropyrazin-2-amine is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. This structural feature allows for the exploration of different chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C8H12ClN3 |
|---|---|
Molekulargewicht |
185.65 g/mol |
IUPAC-Name |
N-butyl-3-chloropyrazin-2-amine |
InChI |
InChI=1S/C8H12ClN3/c1-2-3-4-11-8-7(9)10-5-6-12-8/h5-6H,2-4H2,1H3,(H,11,12) |
InChI-Schlüssel |
WIFRRANCTYSRGA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1=NC=CN=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



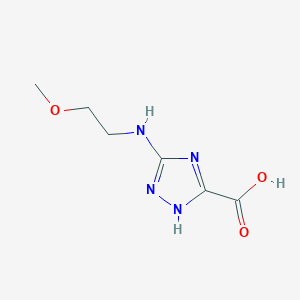
![4-[3-[(3-Aminophenyl)methyl]-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13872804.png)
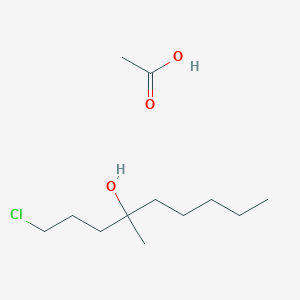
![6-chloro-2-[1-(3-chloropyridin-2-yl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B13872826.png)
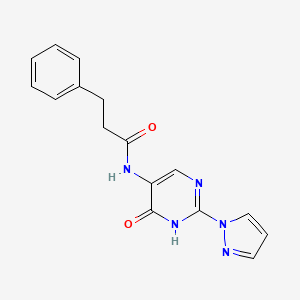
![Imidazo[1,2-a]pyridine-2-carboxamide,5-methyl-n-phenyl-](/img/structure/B13872832.png)
![Ethyl 2-[2-(1,3-thiazol-4-yl)-1,3-thiazol-4-yl]acetate](/img/structure/B13872835.png)
![tert-butyl N-[2-amino-2-(3-nitrophenyl)ethyl]-N-methylcarbamate](/img/structure/B13872837.png)
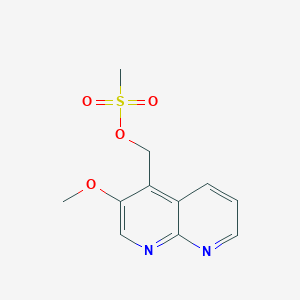
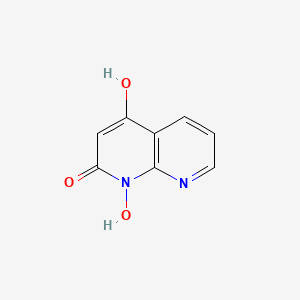
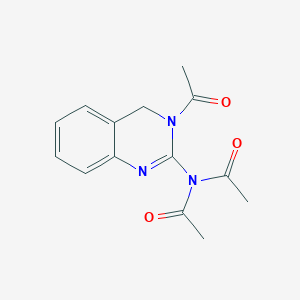
![[2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]methanol](/img/structure/B13872863.png)
